molecular formula C34H58Si2 B12630004 [(2,5-Dinonyl-1,4-phenylene)di(ethyne-2,1-diyl)]bis(trimethylsilane) CAS No. 921987-52-2

[(2,5-Dinonyl-1,4-phenylene)di(ethyne-2,1-diyl)]bis(trimethylsilane)

Cat. No.: B12630004
CAS No.: 921987-52-2
M. Wt: 523.0 g/mol
InChI Key: WMHMINSRMHOJIZ-UHFFFAOYSA-N
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Description

[(2,5-Dinonyl-1,4-phenylene)di(ethyne-2,1-diyl)]bis(trimethylsilane) is an organosilicon compound characterized by its unique structure, which includes a phenylene core substituted with ethyne and trimethylsilane groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,5-Dinonyl-1,4-phenylene)di(ethyne-2,1-diyl)]bis(trimethylsilane) typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dinonyl-1,4-dibromobenzene.

    Sonogashira Coupling: This compound undergoes a Sonogashira coupling reaction with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is carried out under an inert atmosphere, typically using a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

    Purification: The product is purified using column chromatography to obtain the desired [(2,5-Dinonyl-1,4-phenylene)di(ethyne-2,1-diyl)]bis(trimethylsilane).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

[(2,5-Dinonyl-1,4-phenylene)di(ethyne-2,1-diyl)]bis(trimethylsilane) can undergo various chemical reactions, including:

    Oxidation: The ethyne groups can be oxidized to form diketones.

    Reduction: The compound can be reduced to form alkanes.

    Substitution: The trimethylsilane groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is typically employed.

    Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are used.

Major Products

    Oxidation: Formation of diketones.

    Reduction: Formation of alkanes.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[(2,5-Dinonyl-1,4-phenylene)di(ethyne-2,1-diyl)]bis(trimethylsilane) has several applications in scientific research:

    Materials Science: Used in the synthesis of novel polymers and materials with unique electronic properties.

    Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.

    Biology and Medicine:

    Industry: Utilized in the development of advanced coatings and adhesives.

Mechanism of Action

The mechanism by which [(2,5-Dinonyl-1,4-phenylene)di(ethyne-2,1-diyl)]bis(trimethylsilane) exerts its effects depends on the specific application. In materials science, its unique structure allows for the formation of conductive polymers. In organic synthesis, the ethyne groups provide reactive sites for further functionalization. The trimethylsilane groups can be easily removed or substituted, facilitating the synthesis of diverse derivatives.

Comparison with Similar Compounds

Similar Compounds

    [(2,5-Dinonyl-1,4-phenylene)di(ethyne-2,1-diyl)]bis(trimethylsilane): shares similarities with other organosilicon compounds such as:

Uniqueness

  • The presence of trimethylsilane groups in [(2,5-Dinonyl-1,4-phenylene)di(ethyne-2,1-diyl)]bis(trimethylsilane) imparts unique properties such as increased stability and ease of functionalization compared to its germanium and tin analogs.
  • The compound’s structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

921987-52-2

Molecular Formula

C34H58Si2

Molecular Weight

523.0 g/mol

IUPAC Name

2-[2,5-di(nonyl)-4-(2-trimethylsilylethynyl)phenyl]ethynyl-trimethylsilane

InChI

InChI=1S/C34H58Si2/c1-9-11-13-15-17-19-21-23-31-29-34(26-28-36(6,7)8)32(24-22-20-18-16-14-12-10-2)30-33(31)25-27-35(3,4)5/h29-30H,9-24H2,1-8H3

InChI Key

WMHMINSRMHOJIZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=CC(=C(C=C1C#C[Si](C)(C)C)CCCCCCCCC)C#C[Si](C)(C)C

Origin of Product

United States

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